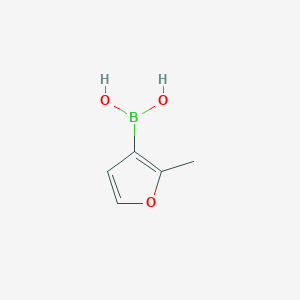

(2-Methylfuran-3-yl)boronic acid

Descripción general

Descripción

(2-Methylfuran-3-yl)boronic acid is a useful research compound. Its molecular formula is C5H7BO3 and its molecular weight is 125.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2-Methylfuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in the SM cross-coupling reaction . The reaction proceeds via two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the organic halide or pseudohalide. In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of complex organic molecules by joining chemically differentiated fragments . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its chemical instability in aqueous environments.

Result of Action

The result of the action of this compound in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules, contributing to various areas of organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are known to be only marginally stable in water . Additionally, the compound’s reactivity in the SM cross-coupling reaction can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of a base .

Análisis Bioquímico

Biochemical Properties

(2-Methylfuran-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of cyclic esters with cis-diols. This interaction is crucial for the recognition and detection of biologically relevant molecules such as ribonucleic acids, glycans, and glycoproteins . The compound interacts with enzymes and proteins that contain cis-diol groups, forming stable complexes that can be used in biosensing applications . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by interacting with cell surface receptors and intracellular proteins . It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cases, this compound has been shown to induce apoptosis in cancer cells by disrupting critical signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules containing cis-diols, forming cyclic esters that can alter the structure and function of these molecules . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties and the presence of binding partners that modulate its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . The compound can localize to the nucleus, mitochondria, or other cellular compartments, where it interacts with biomolecules to modulate their function . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Actividad Biológica

(2-Methylfuran-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its significant biological activities and applications in medicinal chemistry. This compound plays a crucial role in various biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon–carbon bonds. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Target of Action

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is catalyzed by transition metals, predominantly palladium, and facilitates the formation of new carbon–carbon bonds, which are vital for synthesizing complex organic molecules.

Mode of Action

The compound interacts with palladium catalysts in the SM cross-coupling reaction. It forms a boronate complex that facilitates the transfer of the aryl group to another substrate, effectively enabling the construction of biaryl compounds.

This compound is known to form cyclic esters with cis-diols, which is crucial for recognizing and detecting biologically relevant molecules such as nucleic acids and glycoproteins. This interaction alters the structure and function of these biomolecules, influencing cellular processes.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways by interacting with cell surface receptors and intracellular proteins. Its effects vary with dosage; lower concentrations can enhance enzyme activity and signaling without significant toxicity, while higher doses may lead to adverse effects.

Pharmacokinetics and Metabolism

Stability

The stability of this compound in physiological conditions is relatively high; however, it can degrade over time, impacting its biological activity. Studies show that its pharmacokinetic profile includes interactions with various enzymes and cofactors that facilitate its metabolism into other active forms .

Transport and Distribution

The compound's transport within biological systems involves specific transporters and binding proteins that direct its distribution to target tissues. Subcellular localization is influenced by targeting signals that guide it to organelles where it exerts its biological effects.

Case Studies

-

Anticancer Activity

A study focused on boronic acids highlighted their potential as anticancer agents. The introduction of boronic acid groups into bioactive molecules has been shown to enhance selectivity and efficacy against cancer cells, particularly in breast cancer models . -

Antibacterial Properties

Another investigation demonstrated that compounds containing boronic acid moieties exhibit antibacterial activity by disrupting bacterial cell wall synthesis. This suggests a promising avenue for developing new antibiotics based on this compound derivatives .

Research Findings

A summary of key findings related to this compound's biological activity is presented in the following table:

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Methylfuran-3-yl)boronic acid is prominently utilized in the Suzuki–Miyaura cross-coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron reagent that can be coupled with various aryl and vinyl halides to produce substituted furans and other derivatives.

Catalytic Borylation

Recent studies have demonstrated the effectiveness of this compound in catalytic borylation reactions, where it can be used to generate borylated products from simple furans under mild conditions. For instance, iron-catalyzed C(sp)-H borylation has been reported, yielding regioisomeric mixtures of borylated compounds with good selectivity and yield . This method showcases the compound's utility in synthesizing diverse borylated derivatives.

Medicinal Chemistry

The applications of boronic acids in medicinal chemistry are expanding, particularly due to their biological activities. This compound has been investigated for its potential as an antibacterial agent. It has shown promise in inhibiting β-lactamases, enzymes responsible for antibiotic resistance in bacteria. This inhibition occurs through covalent interactions with key amino acids in the enzyme's active site .

Case Study 1: Antibacterial Activity

In a study focusing on the design of boronic acid derivatives as β-lactamase inhibitors, this compound was identified as a potent inhibitor against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant inhibitory constants (Ki values), indicating its potential for developing new antibacterial therapies .

Case Study 2: Synthesis of Borylated Compounds

A recent investigation into the efficiency of this compound in borylation reactions revealed that under specific catalytic conditions, it could yield a mixture of 5- and 4-borylated regioisomers with high yields (up to 72%) and selectivity (81:19). This study highlights the compound's role in facilitating complex synthetic pathways while maintaining regioselectivity .

Biochemical Properties

This compound interacts with biomolecules containing cis-diols, forming cyclic esters that are crucial for recognizing biologically relevant molecules such as ribonucleic acids and glycoproteins. This interaction underscores its significance in biochemical applications and molecular recognition processes.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters that facilitate its distribution across cellular membranes. Understanding these mechanisms is essential for optimizing its use in therapeutic applications.

Summary Table: Key Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in Suzuki–Miyaura cross-coupling reactions | Facilitates carbon-carbon bond formation |

| Catalytic Borylation | Effective in generating borylated products | High regioselectivity and yield reported |

| Medicinal Chemistry | Potential antibacterial agent | Inhibits β-lactamases; effective against resistant strains |

| Biochemical Interactions | Forms cyclic esters with cis-diols | Crucial for recognition of RNA and glycoproteins |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the most common reaction for furylboronic acids. While direct data for (2-methylfuran-3-yl)boronic acid is limited, analogous furylboronic acids (e.g., 2-furylboronic acid, 5-methylfuran-2-ylboronic acid) exhibit predictable reactivity:

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Key observations:

-

Regioselectivity : Coupling occurs preferentially at the boronic acid’s C3 position due to steric and electronic effects of the methyl group .

-

Catalyst efficiency : Palladium/phosphine systems (e.g., Pd(OAc)₂ with SPhos) enable high yields under mild conditions .

Iron-Catalyzed Borylation and C–H Activation

Iron complexes facilitate direct C–H borylation of arenes using furylboronic acids as coupling partners:

Table 2: Iron-Mediated Reactions

| Substrate | Catalyst | Light Source | Product Ratio (3a:4a) | Source |

|---|---|---|---|---|

| 2-Methylfuran | dmpe₂FeCl₂, HBpin, Na(2-EH) | Blue light | 81:19 | |

| 2-Methylfuran | dmpe₂FeH(Bpin) | Blue light | 90:10 |

Mechanistic insights:

-

Dual pathways : Reactions proceed via both C–H metallation and iron-boryl intermediates, as evidenced by regioisomer ratios .

-

Light dependence : Blue light irradiation enhances reactivity by promoting iron-hydride/boryl complex formation .

Nucleophilic Substitution and Boronate Complex Reactivity

Boronate complexes derived from furylboronic acids participate in electrophilic substitutions:

Key Example :

-

Reaction of 2-methylfuran-3-boronate with bromine yields bromoalkylated furans via an S<sub>E</sub>2<sup>inv</sup> mechanism (DFT-supported pathway) .

Table 3: Selectivity in Electrophilic Substitution

| Boronate Complex | Electrophile | Major Product | Selectivity Factor | Source |

|---|---|---|---|---|

| 3-Methylfuran-2-boronate | Br₂ | 5-Bromo-2-methylfuran | >95% |

Catalytic Asymmetric Additions

Ru-monophosphine catalysts enable enantioselective additions to aldehydes:

-

Example : Ru-catalyzed addition of 2-methylfurylboronic acid to aliphatic aldehydes achieves >90% enantiomeric excess (ee) in MTBE/toluene .

Limitations and Challenges

Propiedades

IUPAC Name |

(2-methylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBAJDRMFOCUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679054 | |

| Record name | (2-Methylfuran-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053182-85-6 | |

| Record name | (2-Methylfuran-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.